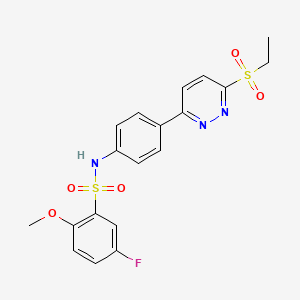
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H18FN3O5S2 and its molecular weight is 451.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide (CAS Number: 921543-10-4) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.
- Molecular Formula : C19H18FN3O5S2
- Molecular Weight : 451.5 g/mol
- Structure : The compound features a pyridazinyl moiety, which is significant for its biological activity.
This compound has been identified as a selective inhibitor of Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole biogenesis and cell cycle regulation. Overexpression of PLK4 has been implicated in various cancers, making it a target for therapeutic intervention. By inhibiting PLK4, this compound may prevent abnormal cell division and proliferation in cancerous cells, particularly those with mutations in the p53 pathway .
In Vitro Studies
- Anticancer Activity :
- Mechanistic Insights :
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Neuroblastoma Models : In studies involving neuroblastoma cell lines, treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to controls. These findings suggest a promising avenue for treating this aggressive cancer type .
- Breast Cancer Models : Further investigations have indicated that the compound may also be effective against breast cancer cells with elevated PLK4 expression, providing a dual-targeting approach for tumors with distinct genetic backgrounds .
Comparative Analysis with Other Compounds
科学的研究の応用
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Preliminary studies indicate that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide exhibits significant antibacterial activity against various strains of bacteria. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis, similar to other sulfonamides.
Anticancer Potential
Research has shown that compounds containing pyridazine and sulfonamide moieties can act as inhibitors of specific enzymes involved in cancer progression. For instance, derivatives of sulfonamides have been explored as potential inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in many cancers due to its role in cell growth and survival . this compound may exhibit similar properties, warranting further investigation into its anticancer efficacy.
Case Studies and Research Findings
- Antimicrobial Studies : A study focusing on various sulfonamide derivatives demonstrated that modifications to the sulfonamide group could enhance antibacterial activity. This research provides a framework for evaluating this compound against resistant bacterial strains .
- Anticancer Activity : Investigations into related compounds have shown promising results in inhibiting cancer cell proliferation. For example, certain pyridazine derivatives have been reported to selectively inhibit cancer cell lines by targeting specific signaling pathways . This suggests that this compound could be explored as a novel anticancer agent.
特性
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5S2/c1-3-29(24,25)19-11-9-16(21-22-19)13-4-7-15(8-5-13)23-30(26,27)18-12-14(20)6-10-17(18)28-2/h4-12,23H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFECOSHLKPPIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














